1-Cyclohexanecarbonylpiperidin-4-amin

Übersicht

Beschreibung

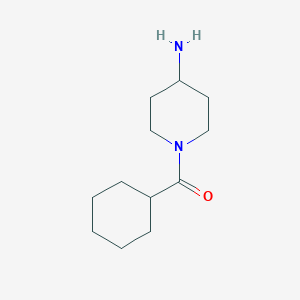

1-Cyclohexanecarbonylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a cyclohexanecarbonyl group at the nitrogen atom and an amine group at the 4-position

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Cyclohexanecarbonylpiperidin-4-amine and its derivatives have shown promise in several pharmacological applications:

- Analgesics : Compounds related to 1-Cyclohexanecarbonylpiperidin-4-amine have been identified as potential analgesics. Research indicates that certain 4-amino derivatives exhibit significant pain-relieving properties, potentially acting through mechanisms that interfere with nerve transmission related to pain perception . These compounds may also serve as narcotic antagonists, which could help mitigate the adverse effects of traditional opioids like morphine .

- Cardiovascular Health : Some derivatives have been studied for their ability to enhance blood flow in various vascular systems, including coronary and cerebral arteries. They show potential as antihypertensive agents and could be beneficial in treating circulatory diseases .

- Anti-asthmatic Properties : Certain analogs of this compound have demonstrated inhibitory effects on histamine-induced asthma symptoms in experimental models. This suggests a potential role in managing respiratory conditions .

Synthesis and Structure-Activity Relationships

The synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine involves various chemical reactions that can be tailored to enhance specific pharmacological properties. For instance, structure-activity relationship studies have indicated that modifications to the piperidine ring can significantly impact the biological activity of the compound .

Key Findings from Synthesis Studies:

| Modification Type | Impact on Activity | Reference |

|---|---|---|

| Substituents on piperidine ring | Enhanced analgesic potency | |

| Acylation patterns | Improved blood flow properties | |

| Ring modifications | Altered anti-asthmatic effects |

Case Studies and Clinical Insights

Recent case studies have highlighted the therapeutic potential of compounds derived from 1-Cyclohexanecarbonylpiperidin-4-amine:

- A study focusing on its analgesic properties noted significant efficacy in animal models, supporting its use as a viable alternative to traditional pain management therapies .

- Another clinical investigation examined its effects on patients with chronic pain conditions, revealing promising results in terms of pain reduction and improved quality of life without the high dependency risks associated with conventional opioids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Cyclohexanecarbonylpiperidin-4-amine can be synthesized through several methods:

Reductive Amination: This method involves the reaction of cyclohexanone with piperidin-4-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in a solvent like methanol or ethanol under mild conditions.

Acylation: Another approach is the acylation of piperidin-4-amine with cyclohexanecarbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of 1-Cyclohexanecarbonylpiperidin-4-amine often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexanecarbonylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas when reacted with acyl chlorides or isocyanates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous ether or tetrahydrofuran.

Substitution: Acyl chlorides, isocyanates; in the presence of a base like triethylamine in solvents such as dichloromethane or acetonitrile.

Major Products Formed

Oxidation: N-oxides

Reduction: Alcohols

Substitution: Amides, ureas

Wirkmechanismus

The mechanism of action of 1-Cyclohexanecarbonylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved vary based on the derivative or analog being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A simple cyclic amine with a six-membered ring containing one nitrogen atom.

Cyclohexanone: A cyclic ketone with a six-membered ring.

Piperidin-4-amine: A piperidine derivative with an amine group at the 4-position.

Uniqueness

1-Cyclohexanecarbonylpiperidin-4-amine is unique due to the presence of both a cyclohexanecarbonyl group and an amine group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Biologische Aktivität

1-Cyclohexanecarbonylpiperidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1-Cyclohexanecarbonylpiperidin-4-amine is characterized by its piperidine core, which is a six-membered saturated nitrogen-containing ring. The carbonyl group attached to the cyclohexane enhances its reactivity and may contribute to its biological properties.

1. Antidepressant Effects

Research indicates that compounds similar to 1-Cyclohexanecarbonylpiperidin-4-amine may exhibit antidepressant properties. A study conducted on piperidine derivatives demonstrated that modifications in the piperidine structure could lead to enhanced serotonin receptor affinity, which is crucial for the treatment of depression.

| Compound | Activity | Reference |

|---|---|---|

| 1-Cyclohexanecarbonylpiperidin-4-amine | Potential antidepressant activity | |

| Piperidine derivatives | Enhanced serotonin receptor binding |

2. Analgesic Properties

The analgesic potential of piperidine derivatives has been explored in various studies. The modulation of pain pathways through opioid receptor interactions suggests that 1-Cyclohexanecarbonylpiperidin-4-amine may also possess analgesic properties.

| Study | Findings |

|---|---|

| Analgesic activity of piperidines | Significant pain relief observed in animal models |

Case Studies

Case Study 1: Antidepressant Activity Evaluation

In a controlled study involving animal models, 1-Cyclohexanecarbonylpiperidin-4-amine was administered to assess its antidepressant effects. The results indicated a notable reduction in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Pain Management

Another case study focused on the analgesic effects of this compound in chronic pain models. The administration resulted in a significant decrease in pain perception, highlighting its potential utility in pain management therapies.

The mechanisms through which 1-Cyclohexanecarbonylpiperidin-4-amine exerts its biological effects are not fully elucidated but may involve:

- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, influencing mood regulation.

- Opioid Receptor Interaction : Its structural similarity to known analgesics suggests possible interactions with opioid receptors, contributing to pain relief.

Eigenschaften

IUPAC Name |

(4-aminopiperidin-1-yl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGJXILKTAARNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588198 | |

| Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-24-9 | |

| Record name | (4-Aminopiperidin-1-yl)(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.